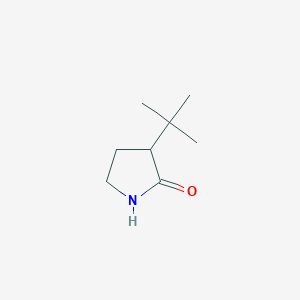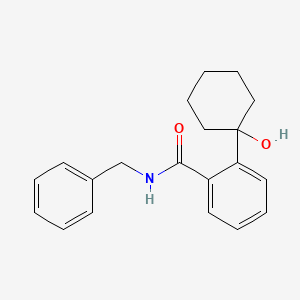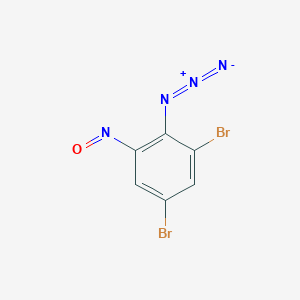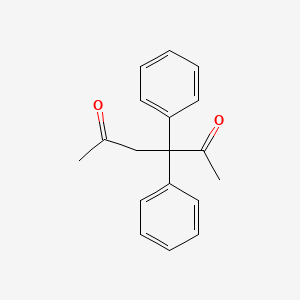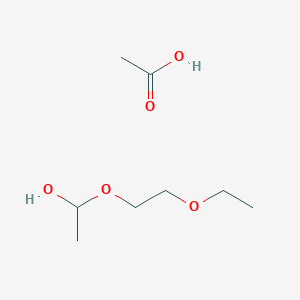
Acetic acid;1-(2-ethoxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(2-ethoxyethoxy)ethanol typically involves the esterification of 2-(2-ethoxyethoxy)ethanol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The process may also involve purification steps such as distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-(2-ethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and other oxidation products.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Alcohols such as 2-(2-ethoxyethoxy)ethanol.
Substitution: Various esters and ethers depending on the nucleophile used
Scientific Research Applications
Acetic acid;1-(2-ethoxyethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, dyes, insecticides, soaps, and cosmetics .
Mechanism of Action
The mechanism of action of acetic acid;1-(2-ethoxyethoxy)ethanol involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets such as enzymes and receptors, facilitating or inhibiting biochemical reactions. The pathways involved include esterification, hydrolysis, and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but with different physical and chemical properties.
Diethylene glycol monoethyl ether acetate: Another glycol ether acetate with similar applications but different reactivity.
Ethylene glycol monoethyl ether acetate: Used in similar industrial applications but with distinct toxicological profiles
Uniqueness
Acetic acid;1-(2-ethoxyethoxy)ethanol is unique due to its specific combination of solubility, reactivity, and low toxicity, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
823814-39-7 |
|---|---|
Molecular Formula |
C8H18O5 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;1-(2-ethoxyethoxy)ethanol |
InChI |
InChI=1S/C6H14O3.C2H4O2/c1-3-8-4-5-9-6(2)7;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI Key |
UAPKBZSBRHKEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


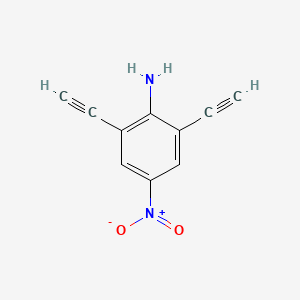
![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)


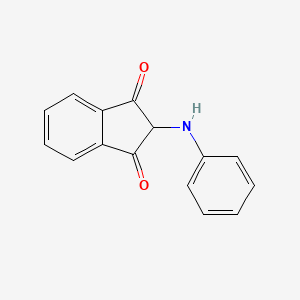
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
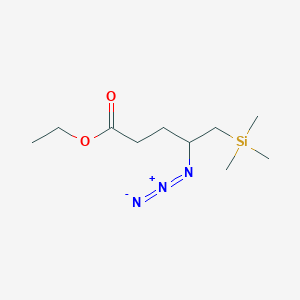
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)
